Bienvenue dans la boutique en ligne BenchChem!

Roburic Acid

Inflammation Prostaglandin E2 biosynthesis mPGES-1

Roburic acid (CAS 6812-81-3) is a tetracyclic triterpenoid with molecular formula C30H48O2 and molecular weight 440.7, isolated from the roots of Gentiana macrophylla Pall. and Gentiana dahurica.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
CAS No. 6812-81-3
Cat. No. B049110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoburic Acid
CAS6812-81-3
Synonyms1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10aα,12,12aβ-Hexadecahydro-2α-isopropenyl-1α,4aα,4bβ,6aα,9β,10α-hexamethyl-1-chrysenepropionic Acid; _x000B_3,4-Secoursa-4(23),12-dien-3-oic Acid;  [1S-(1α,2β,4aβ,4bα,6aβ,9α,10β,10aβ,12aα)]-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,1
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C
InChIInChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1
InChIKeyRPPYCVULPFKBOG-CSHKLQQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Roburic Acid (CAS 6812-81-3): Tetracyclic Triterpenoid Identity, Physicochemical Baseline, and Analytical Grade Availability


Roburic acid (CAS 6812-81-3) is a tetracyclic triterpenoid with molecular formula C30H48O2 and molecular weight 440.7, isolated from the roots of Gentiana macrophylla Pall. and Gentiana dahurica . It presents as a white to off-white solid with a melting point >181°C (decomposition) and predicted pKa of 4.73±0.10 [1]. The compound exhibits high hydrophobicity with a calculated LogP of 11.09 and demonstrates DMSO solubility of ≥44.1 mg/mL (≥100 mM), while being insoluble in water and ethanol . Commercially, roburic acid is available as a primary reference standard with HPLC-certified purity ≥98.0%, distributed by major analytical suppliers including Sigma-Aldrich (PhytoLab phyproof® Reference Substance) and multiple specialty chemical vendors, with specifications verified by MS, NMR, and HPLC .

Why Generic Substitution of Roburic Acid with In-Class Triterpenoids Fails: Evidence of Non-Interchangeable Target Engagement and Functional Selectivity


Roburic acid cannot be interchanged with other tetracyclic or pentacyclic triterpenoids despite shared structural scaffolds, due to quantitatively distinct target engagement profiles. While boswellic acids (e.g., acetyl-11-keto-β-boswellic acid) exhibit COX-1 selective inhibition with IC50 values around 10 μM, roburic acid demonstrates equipotent COX-1/COX-2 dual inhibition with IC50 values of 5 μM and 9 μM respectively—a selectivity profile that diverges from both COX-1-selective boswellic acids and COX-2-selective ligands like senkyunolide O [1]. Furthermore, within the mPGES-1 inhibitory class, roburic acid and its structural analogs (tirucallic acids, lupeolic acids) display markedly different potencies, with specific tirucallic acid derivatives reaching IC50 = 0.4 μM in cell-free assays while COX isoforms remain largely unaffected (IC50 > 10 μM) [2]. More critically, roburic acid possesses a unique mechanism of direct TNF-α binding (KD = 7.066 μM) that competitively disrupts TNF-TNF-R1 interaction—a functional attribute not shared by boswellic, tirucallic, or lupeolic acids [3] . Substituting roburic acid with a generic in-class triterpenoid would therefore introduce uncontrolled variability in target selectivity, potency, and mechanism, invalidating any study requiring reproducible engagement of the TNF-NF-κB axis or consistent COX isoform inhibition ratios.

Roburic Acid: Head-to-Head Comparative Evidence for Scientific Selection and Procurement Decisions


mPGES-1 Inhibitory Potency Comparison: Roburic Acid and Structural Analogs from Frankincense

In a direct head-to-head comparison within the same study, roburic acid, tirucallic acids, lupeolic acids, and boswellic acids isolated from frankincense were evaluated for mPGES-1 inhibition in a cell-free assay. Roburic acid demonstrated mPGES-1 inhibitory activity with increased potency relative to boswellic acids (IC50 = 3-30 μM). Among the tested triterpene acids, specific tirucallic acid derivatives achieved the highest potency with IC50 = 0.4 μM each, while roburic acid and other triterpene acids exhibited intermediate inhibitory activity. Notably, COX-1 and COX-2 were hardly affected by these triterpene acids (IC50 > 10 μM), establishing a selectivity profile distinct from their COX inhibitory activities reported elsewhere [1].

Inflammation Prostaglandin E2 biosynthesis mPGES-1 Triterpenoid SAR

COX-1/COX-2 Selectivity Profile of Roburic Acid versus Boswellic Acids and Other Natural COX Inhibitors

In a systematic screen of 17 natural product ligands from Huo-Luo-Xiao-Ling Dan botanical components using pulsed ultrafiltration LC-MS and a mass spectrometry-based enzyme assay, roburic acid and phenethyl-trans-ferulate inhibited COX-1 and COX-2 equally. In contrast, acetyl-11-keto-β-boswellic acid, acetyl-α-boswellic acid, acetyl-β-boswellic acid, and betulinic acid were COX-1 selective inhibitors with IC50 values of approximately 10 μM. Senkyunolide O and cryptotanshinone were COX-2 selective inhibitors with IC50 values of 5 μM and 22 μM, respectively. Roburic acid's IC50 values were subsequently determined as 5 μM for ovine COX-1 and 9 μM for human COX-2 [1] . The equipotent dual inhibition profile of roburic acid contrasts with the COX-1 selectivity of boswellic acids and the COX-2 selectivity of other natural ligands within the same experimental system.

Cyclooxygenase COX-2 selectivity Natural product pharmacology Anti-inflammatory

TNF-α Direct Binding Affinity: Roburic Acid versus Comparator Boswellic Acids

Roburic acid has been demonstrated via surface plasmon resonance (SPR) analysis to bind directly to human TNF-α with a dissociation constant (KD) of 7.066 μM. This direct binding competitively disrupts the TNF-TNF-R1 interaction and inhibits downstream NF-κB activation [1]. In contrast, boswellic acids—while also anti-inflammatory triterpenoids—have not been shown to bind TNF-α directly; their primary reported mechanisms involve 5-lipoxygenase inhibition, mPGES-1 inhibition, and COX-1 selective inhibition [2] [3]. Within the same frankincense-derived triterpene acid family, tirucallic acids and lupeolic acids similarly lack documented direct TNF-α binding activity. This represents a class-level mechanistic differentiation whereby roburic acid possesses a unique direct TNF-α antagonism mechanism not shared by structurally related triterpenoids.

TNF-α NF-κB signaling Surface plasmon resonance Anti-TNF therapeutics

Selective Osteoclastogenesis Inhibition: Roburic Acid Effects on Osteoclast versus Osteoblast Differentiation

In an in vitro osteoclastogenesis model using bone marrow macrophages (BMMs) induced with RANKL, roburic acid at concentrations from 1 to 10 μM dose-dependently inhibited osteoclast differentiation without inducing cell toxicity. Critically, roburic acid showed no effect on osteoblastogenesis in vitro, demonstrating selective suppression of osteoclast lineage differentiation while sparing osteoblast formation [1]. This functional selectivity contrasts with bisphosphonates (e.g., alendronate) which inhibit both osteoclast activity and can suppress osteoblast function at higher concentrations, and with denosumab which targets RANKL but carries risks of atypical femoral fractures and osteonecrosis due to prolonged suppression of bone remodeling [2]. In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, roburic acid demonstrated therapeutic effects against bone loss, confirming in vivo translation of the in vitro selectivity profile [1].

Osteoclastogenesis RANKL signaling Bone resorption Osteoporosis

Antiproliferative versus Cytotoxic Mechanism: Roburic Acid's Cancer Cell Activity Profile

In a comprehensive evaluation against a panel of human cancer cell lines (DLD-1, HT-29, HCT-116 colorectal; PC-3 prostate; BxPC-3 pancreatic) and two non-malignant lines (WI-38 fibroblasts; CCD-841 CoN colon epithelium), roburic acid exhibited a concentration-dependent inhibitory effect on cancer cell metabolic activity, with colorectal cancer cells showing relatively higher sensitivity [1]. To distinguish between cytotoxic and cytostatic effects, complementary assays were employed: trypan blue exclusion combined with cell density assessment, clonogenic assay, and BrdU incorporation assay. The results confirmed that roburic acid acts primarily through an antiproliferative mechanism rather than by inducing cytotoxicity [1]. This mechanism contrasts with many conventional chemotherapeutic agents (e.g., doxorubicin, cisplatin) that exert direct cytotoxic effects through DNA damage or apoptosis induction. Additionally, in a colorectal cancer xenograft nude mouse model, roburic acid suppressed tumor growth by blocking NF-κB signaling in vivo [2].

Antiproliferative Colorectal cancer Mechanism of action Cancer cell panel

PTP1B as a Direct Binding Target: Roburic Acid's Osteoclast Inhibition Mechanism

In a 2026 study published in Phytomedicine, roburic acid was identified as a direct binding ligand of protein tyrosine phosphatase 1B (PTP1B) through multidimensional target validation. Target prediction followed by molecular docking, surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA) confirmed high binding affinity between roburic acid and PTP1B [1]. In a rat glucocorticoid-induced osteonecrosis of the femoral head (GIONFH) model, roburic acid dose-dependently alleviated GIONFH-related bone erosion, increased bone volume/total volume (BV/TV) and trabecular number (Tb.N), and decreased trabecular separation (Tb.Sp) as measured by micro-CT [1]. This PTP1B-targeting mechanism represents a class-level distinction from other osteoclast-targeting natural triterpenoids—for instance, maslinic acid suppresses osteoclastogenesis via RANKL-mediated NF-κB and MAPK pathways without documented PTP1B binding [2]. The PTP1B target engagement of roburic acid is further substantiated by Western blotting showing reduced expression of PTP1B, RANK, NFATc1, MMP9, and CTSK after roburic acid intervention [1].

PTP1B Osteonecrosis Target validation Surface plasmon resonance

Roburic Acid (CAS 6812-81-3): Evidence-Backed Research Application Scenarios Based on Quantified Differential Activity


Inflammation Research: Dual COX-1/COX-2 and mPGES-1 Pathway Modulation Studies

Roburic acid serves as a uniquely positioned tool compound for dissecting the prostaglandin biosynthesis cascade at multiple nodes. Its equipotent COX-1 (IC50 = 5 μM) and COX-2 (IC50 = 9 μM) inhibition profile [1], combined with demonstrated mPGES-1 inhibitory activity [2], enables researchers to study compound effects at both the COX and terminal synthase levels simultaneously. Unlike boswellic acids (COX-1 selective) or senkyunolide O (COX-2 selective), roburic acid provides a balanced COX inhibition profile without pronounced isoform bias. For studies requiring analysis of PGE2 production modulation with concurrent upstream and downstream target engagement, roburic acid offers a single-compound solution where multiple comparator compounds would otherwise be required.

TNF-NF-κB Signaling Pathway Studies in Cancer and Autoimmunity

For researchers investigating TNF-α-driven NF-κB signaling in oncology or autoimmune disease models, roburic acid (KD = 7.066 μM for human TNF-α) provides a small-molecule alternative to biologics (e.g., etanercept, infliximab, adalimumab) [3]. Its validated mechanism—direct TNF-α binding with competitive disruption of TNF-TNF-R1 interaction—is documented in both in vitro (reporter assays, Western blot for IKKα/β, IκBα, p65 phosphorylation) and in vivo (xenograft tumor suppression) systems [3]. This distinguishes roburic acid from boswellic, tirucallic, and lupeolic acids, which lack documented direct TNF-α binding and operate through alternative inflammatory pathways [2]. Roburic acid is particularly suitable for colorectal cancer models, where enhanced sensitivity has been demonstrated across DLD-1, HT-29, and HCT-116 cell lines [4].

Bone Biology and Osteoclastogenesis Research: Selective Osteoclast Inhibition

Roburic acid is uniquely positioned for bone resorption studies requiring selective osteoclast inhibition without osteoblast suppression. In vitro data confirm dose-dependent inhibition of RANKL-induced osteoclastogenesis (1-10 μM) with no effect on osteoblastogenesis [5]. This selectivity profile is validated in vivo: roburic acid demonstrated therapeutic effects against bone loss in an ovariectomized (OVX) mouse model [5] and dose-dependently alleviated bone erosion in a rat glucocorticoid-induced osteonecrosis (GIONFH) model with quantifiable micro-CT improvements in BV/TV, Tb.N, and Tb.Sp [6]. The identification of PTP1B as a direct roburic acid binding target—validated by SPR and CETSA—provides a defined molecular mechanism distinct from other osteoclast-inhibiting natural products such as maslinic acid [6] [7].

Antiproliferative Mechanism Studies in Cancer Cell Biology

For cancer researchers specifically investigating cytostatic versus cytotoxic mechanisms, roburic acid offers a well-characterized antiproliferative tool. Complementary assays (clonogenic, trypan blue exclusion, BrdU incorporation) have confirmed that roburic acid acts primarily through antiproliferative mechanisms rather than cytotoxicity [4]. This contrasts with conventional chemotherapeutic agents such as doxorubicin or cisplatin. The compound demonstrates selective sensitivity in colorectal cancer cells (DLD-1, HT-29, HCT-116) and has validated in vivo tumor suppression efficacy in a colorectal cancer xenograft model [3]. This makes roburic acid suitable for studies dissecting TNF-NF-κB-driven proliferation signaling independent of direct cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roburic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.